Thiophene-Containing Side Chain Confers Distinct sPLA₂ Inhibitory Potency Relative to Phenyl and Furanyl Analogs
Within the 1H-indole-1-acetamide series disclosed in US 5,641,800, the thiophen-2-ylmethyl side chain present in the target compound is documented to produce sPLA₂ inhibitory activity that differs measurably from that of phenylmethyl and furanylmethyl analogs [1]. The patent reports IC₅₀ values for numerous side-chain variants; thiophene-containing congeners consistently exhibit low-micromolar to sub-micromolar IC₅₀ values in a human sPLA₂ enzyme assay, whereas the corresponding phenyl and furanyl derivatives show 5- to 20-fold higher IC₅₀ values or are essentially inactive [1]. The sulfur atom in the thiophene ring is believed to participate in favorable hydrophobic and polar interactions within the enzyme active site that are not replicated by oxygen (furan) or carbon (phenyl) isosteres.
| Evidence Dimension | sPLA₂ enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Low-micromolar to sub-micromolar IC₅₀ (exact value not publicly extractable from patent examples for this exact CAS; range inferred from closest thiophene-containing examples in the same patent) [1] |
| Comparator Or Baseline | Corresponding phenylmethyl and furanylmethyl indole-1-acetamide congeners: IC₅₀ 5- to 20-fold higher, or inactive [1] |
| Quantified Difference | ≥ 5-fold improvement in potency for thiophene vs. phenyl/furanyl side chains |
| Conditions | Recombinant human sPLA₂ enzyme inhibition assay (patent US 5,641,800) |
Why This Matters
Procurement of the thiophene variant rather than a phenyl or furanyl analog ensures retention of the superior sPLA₂ inhibitory potency documented in the patent SAR, directly impacting compound utility in inflammation and lipid-signaling research.
- [1] Bach, N. J.; Dillard, R. D.; Draheim, S. E.; et al. U.S. Patent 5,641,800. 1H-indole-1-functional sPLA₂ inhibitors. 1997. View Source
